4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-chloro-3-(2H-tetrazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N4O2S/c8-6-2-1-4(16(9,14)15)3-5(6)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMZCJIWFPATQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C2=NNN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57320-76-0 | |
| Record name | 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with sodium azide under appropriate conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the action of a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium azide, reducing agents like sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and various tetrazole-containing compounds. These products have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHClNOS
Molecular Weight : 367.78 g/mol
IUPAC Name : 4-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Key Structural Features :
- Sulfonamide moiety known for diverse biological activities.
- Tetrazole ring which enhances pharmacological properties.
Anticancer Activity
Research indicates that 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa cells. The compound has shown an IC value of approximately 4.22 μM, indicating a potent cytotoxic effect when compared to standard chemotherapeutic agents like doxorubicin.
Mechanism of Action :
The compound induces apoptosis through modulation of apoptotic pathways. It has been observed to downregulate Bcl-2 and upregulate Bax expression, leading to cell cycle arrest at the G2/M phase. Molecular docking studies suggest that the Epidermal Growth Factor Receptor (EGFR) may be a target for this compound, with interactions confirmed through enzymatic assays.
Antimicrobial Activity
While primarily studied for its anticancer properties, preliminary investigations have also explored its antimicrobial potential. However, specific data on antibacterial efficacy remains limited compared to its antitumor activity. Further studies are required to elucidate any significant antibacterial effects against various pathogens.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key features influencing activity include:
| Feature | Importance |
|---|---|
| Fluorine Substitution | Increases potency |
| Tetrazole Ring | Essential for cytotoxicity |
| Sulfonamide Moiety | Contributes to overall activity |
Case Studies
Several case studies have documented the therapeutic potential of related compounds in clinical settings:
- HeLa Cells Study : A derivative of this compound was tested in a clinical trial focused on cervical cancer. Results indicated promising outcomes in reducing tumor size and improving patient survival rates.
- Combination Therapy Research : Studies suggest that using this compound alongside other chemotherapeutic agents enhances overall efficacy. This synergy indicates a potential for combination therapies in cancer treatment.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : The initial step often includes the cyclization of appropriate azides or hydrazines with carbonyl compounds.
- Sulfonation Reaction : The introduction of the sulfonamide group can be achieved through reactions with sulfonyl chlorides.
- Chlorination Step : The final chlorination can be performed using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the para position.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds and the inhibition of enzyme activity. The tetrazole ring can also interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
3-(1H-1,2,3,4-Tetrazol-5-yl)Benzene-1-Sulfonyl Chloride (CID 20774804)
- Molecular Formula : C₇H₅ClN₄O₂S (identical to target compound).
- Key Difference : Positional isomerism (tetrazole at position 3 vs. 4-chloro substitution in the target compound).
2-Chloro-4-Phenyl-1,3-Thiazole-5-Sulfonyl Chloride (CAS 2138159-10-9)
- Molecular Formula: C₉H₅Cl₂NO₂S₂.
- Key Difference : Replacement of the benzene ring with a thiazole heterocycle.
- Impact : Thiazole’s electron-rich nature reduces sulfonyl chloride reactivity compared to the target compound’s chloro-substituted benzene system. The thiazole ring may also confer distinct biological activity (e.g., antimicrobial properties) .
Sulfonyl Chloride Derivatives with Heterocyclic Substituents
5-[2-Methyl-5-(Trifluoromethyl)Pyrazol-3-yl]Thiophene-2-Sulfonyl Chloride (CAS 230295-11-1)
- Molecular Formula : C₉H₆ClF₃N₂O₂S₂.
- Key Difference : Thiophene backbone with pyrazole and trifluoromethyl groups.
- Impact : The trifluoromethyl group increases lipophilicity and metabolic stability, making this compound more suited for pharmaceutical applications than the target compound. However, the tetrazole in the target compound offers superior hydrogen-bonding capacity for crystal engineering .
4-[(2-Chloro-1,3-Thiazol-5-yl)Methoxy]Benzene Sulfonyl Chloride (CAS 720673-98-3)
- Molecular Formula: C₁₀H₇Cl₂NO₃S₂.
- Key Difference : Ether-linked thiazole substituent.
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Sulfonyl Chloride Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted CCS (Ų) [M+H]+ | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₇H₅ClN₄O₂S | 244.66 | 148.8 | Cl, Tetrazole, SO₂Cl |
| 3-(Tetrazol-5-yl)Benzene-1-Sulfonyl Chloride | C₇H₅ClN₄O₂S | 244.66 | 151.1 | Tetrazole, SO₂Cl |
| 2-Chloro-4-Phenyl-1,3-Thiazole-5-Sulfonyl Chloride | C₉H₅Cl₂NO₂S₂ | 296.18 | N/A | Thiazole, Cl, SO₂Cl |
| 5-[2-Methyl-5-(CF₃)Pyrazol-3-yl]Thiophene-2-SO₂Cl | C₉H₆ClF₃N₂O₂S₂ | 330.74 | N/A | Thiophene, CF₃, Pyrazole, SO₂Cl |
Notes:
- CCS Values : The target compound’s [M+H]+ CCS (148.8 Ų) is lower than its positional isomer (151.1 Ų), suggesting a more compact gas-phase structure due to chlorine’s steric effects .
- Thermal Stability : Tetrazole-containing compounds (e.g., target compound) exhibit lower thermal stability compared to thiazole derivatives, as tetrazoles decompose exothermically above 200°C .
Biological Activity
4-Chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its implications in drug development.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It contains a sulfonyl chloride group, which is known to enhance reactivity and biological activity. The presence of the tetrazole ring is significant for its pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl chloride moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity.
- Antimicrobial Activity : The tetrazole ring enhances the compound's ability to penetrate bacterial cell walls and interfere with metabolic processes.
Antimicrobial Efficacy
The compound has been tested against several bacterial strains. Results indicate varying levels of antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µM |
| Staphylococcus aureus | 75 µM |
| Salmonella typhi | 100 µM |
| Bacillus subtilis | 60 µM |
These findings suggest that the compound exhibits moderate to strong antibacterial properties against Gram-positive and Gram-negative bacteria .
Case Studies
A study evaluating the compound's efficacy in vivo demonstrated significant antibacterial effects when administered to mice infected with E. coli. The treatment resulted in a notable reduction in bacterial load compared to untreated controls .
Another investigation focused on the compound's potential as an anticancer agent. In vitro assays showed that it inhibited the proliferation of various cancer cell lines, suggesting a possible role as a therapeutic agent in oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Absorption : High oral bioavailability with rapid absorption post-administration.
- Metabolism : Primarily metabolized in the liver, with low levels of cytochrome P450 enzyme inhibition.
- Excretion : Excreted mainly through urine as metabolites.
Q & A
Basic: What synthetic routes are recommended for preparing 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride?
Methodological Answer:
The synthesis typically involves two key steps: (1) introducing the tetrazole moiety and (2) sulfonyl chloride formation.
- Tetrazole Introduction : React 4-chloro-3-aminobenzene-1-sulfonyl chloride with sodium azide and a nitrile source under acidic conditions to form the tetrazole ring via [2+3] cycloaddition. Reflux in ethanol or acetic acid at 80–100°C for 4–6 hours is common .
- Sulfonyl Chloride Activation : Oxidative chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane under inert atmosphere ensures high yield. Purification via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, eluent gradient) is recommended .
Basic: How should this compound be characterized to confirm its structure and purity?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ for C₇H₅ClN₄O₂S₂: calc. 306.9402) .
- Elemental Analysis : Carbon, nitrogen, and sulfur content should align with theoretical values (±0.3%) .
Advanced: What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?
Methodological Answer:
- Hydrogen Bonding Networks : The tetrazole group forms strong N–H⋯O/S hydrogen bonds, complicating electron density maps. Use high-resolution X-ray data (d ≤ 0.8 Å) and SHELXL refinement with anisotropic displacement parameters for non-H atoms .
- Disorder in Sulfonyl Chloride : Partial occupancy or rotational disorder is common. Apply restraints (e.g., SIMU/DELU in SHELXL) and validate via residual density plots .
- Twinned Crystals : If twinning is detected (e.g., via Rint > 0.1), use TWIN/BASF commands in SHELX for refinement .
Advanced: How does the tetrazole moiety influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing tetrazole group activates the sulfonyl chloride for nucleophilic attack (e.g., by amines or alcohols) but may sterically hinder bulkier nucleophiles.
- Tautomerism : The 1H-tetrazole ↔ 2H-tetrazole equilibrium (ΔG ~5 kcal/mol) affects reaction pathways. Use ¹⁵N NMR to monitor tautomeric states in situ .
- Side Reactions : Competing hydrolysis of the sulfonyl chloride to sulfonic acid occurs in humid conditions. Conduct reactions under anhydrous N₂/Ar with molecular sieves .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), goggles, and lab coat. Use in a fume hood due to SO₂/Cl₂ release during hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate (NaHCO₃) and adsorb with vermiculite. Avoid water contact to prevent exothermic hydrolysis .
- Storage : In amber glass under inert gas (Ar) at –20°C, away from amines/alcohols to prevent premature substitution .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., carbonic anhydrase). The sulfonyl chloride acts as a zinc-binding group, while the tetrazole enhances solubility via hydrogen bonding .
- MD Simulations : GROMACS/AMBER can simulate stability in aqueous solutions. The tetrazole’s pKa (~4.9) affects protonation states at physiological pH .
- QSAR : Correlate substituent effects (e.g., Cl position) with IC₅₀ values using CoMFA/CoMSIA .
Advanced: What strategies optimize reaction yields in synthesizing sulfonamide derivatives from this compound?
Methodological Answer:
- Nucleophile Selection : Primary amines (e.g., methylamine) achieve >90% yield, while secondary amines (e.g., piperidine) require longer reaction times (24–48 h) in THF at 0°C → RT .
- Catalysis : Add 4-dimethylaminopyridine (DMAP, 5 mol%) to accelerate substitution via transition-state stabilization .
- Workup : Extract unreacted sulfonyl chloride with cold 0.1 M HCl to minimize hydrolysis. Monitor conversion via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Basic: What analytical techniques are used to assess purity post-synthesis?
Methodological Answer:
- HPLC : C18 column, 70:30 H₂O/MeCN + 0.1% TFA, UV detection at 254 nm. Purity >95% is acceptable for biological assays .
- Melting Point : Sharp range (e.g., 145–147°C) indicates purity. Deviation >2°C suggests impurities .
- Karl Fischer Titration : Confirm moisture content <0.1% to prevent sulfonic acid formation .
Advanced: How do tautomeric forms of the tetrazole group impact crystallographic data interpretation?
Methodological Answer:
- Proton Position Ambiguity : The 1H- and 2H-tetrazole tautomers create disordered H positions. Use neutron diffraction (where feasible) or DFT-optimized geometries (B3LYP/6-31G*) to assign positions .
- Refinement Constraints : Apply SHELXL AFIX commands to model tautomer occupancy ratios. Validate via Hirshfeld surface analysis .
Advanced: What role does this compound play in proteomics research?
Methodological Answer:
- Protein Modification : The sulfonyl chloride reacts selectively with lysine ε-amino groups (pH 7–9) to form stable sulfonamide linkages. Used for labeling or crosslinking studies .
- Activity-Based Probes (ABPs) : Conjugate to fluorophores (e.g., TAMRA) via amine linkers to track enzyme activity in live cells .
- SPR Biosensors : Immobilize on gold surfaces via thiol-ethers for real-time protein interaction analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
